molecular formula C11H13NO2S B1297067 2,5-Dimethoxyphenethyl isothiocyanate CAS No. 56771-74-5

2,5-Dimethoxyphenethyl isothiocyanate

Cat. No.: B1297067
CAS No.: 56771-74-5
M. Wt: 223.29 g/mol
InChI Key: QYVVYOAJVPHNPR-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenethyl isothiocyanate is an organic compound with the molecular formula C11H13NO2S It is a derivative of phenethylamine, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions, and an isothiocyanate group at the ethyl side chain

Biochemical Analysis

Biochemical Properties

2,5-Dimethoxyphenethyl isothiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the modulation of their activity, thereby influencing the metabolic pathways they regulate . Additionally, this compound has been shown to interact with proteins involved in the antioxidant response, such as glutathione S-transferase, which plays a crucial role in detoxification processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, this compound can reduce inflammation and potentially inhibit tumor growth. Furthermore, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, thereby affecting the metabolism of various substrates . Additionally, this compound can induce changes in gene expression by modulating transcription factors such as NF-κB and Nrf2 . These interactions contribute to its overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a reduction in its bioactivity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert chemopreventive effects by inhibiting the initiation and progression of tumors . At higher doses, it can induce toxic effects, such as oxidative stress and damage to normal tissues . The threshold for these adverse effects varies depending on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and glutathione S-transferase . These enzymes play a crucial role in the detoxification and elimination of this compound from the body. The metabolism of this compound can lead to the formation of various metabolites, which may have different biological activities and effects on metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which are involved in the efflux of various xenobiotics and endogenous compounds . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and activity of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxyphenethyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2,5-dimethoxyphenethylamine with thiophosgene. The reaction typically proceeds as follows:

    Starting Material: 2,5-Dimethoxyphenethylamine

    Reagent: Thiophosgene (CSCl2)

    Solvent: Anhydrous dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition of the thiophosgene.

The reaction mechanism involves the nucleophilic attack of the amine group on the thiophosgene, leading to the formation of the isothiocyanate product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyphenethyl isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols attack the carbon atom of the isothiocyanate group.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.

    Oxidation and Reduction Reactions: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones, while reduction reactions can convert the isothiocyanate group to amines.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols

    Solvents: Dichloromethane, ethanol, and water

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

Major Products

    Thiourea Derivatives: Formed through addition reactions with amines.

    Quinones: Formed through oxidation of the methoxy groups.

Scientific Research Applications

2,5-Dimethoxyphenethyl isothiocyanate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea derivatives and heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of study in biological research.

    Medicine: Its potential anticancer activity is being explored for the development of new therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

2,5-Dimethoxyphenethyl isothiocyanate can be compared with other similar compounds, such as:

    Phenethyl isothiocyanate: Lacks the methoxy groups on the phenyl ring, resulting in different chemical reactivity and biological activity.

    4-Methoxyphenethyl isothiocyanate: Contains a single methoxy group, leading to variations in its chemical and biological properties.

    3,4-Dimethoxyphenethyl isothiocyanate: Has methoxy groups at different positions on the phenyl ring, affecting its reactivity and applications.

The presence and position of the methoxy groups in this compound contribute to its unique chemical and biological properties, distinguishing it from other isothiocyanate derivatives.

Properties

IUPAC Name

2-(2-isothiocyanatoethyl)-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-13-10-3-4-11(14-2)9(7-10)5-6-12-8-15/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVVYOAJVPHNPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343759
Record name 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56771-74-5
Record name 2-(2-Isothiocyanatoethyl)-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 56771-74-5
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